22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is a synthetic analogue of morphine. This compound is structurally related to thebaine, an opiate alkaloid found in the Persian poppy. It has been studied for its potential pharmacological properties, particularly its interaction with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves multiple steps. The starting material is typically thebaine, which undergoes a series of chemical transformations to introduce the nitro group and the phenyl group at specific positions on the molecule. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of nitro and phenyl groups in complex molecules.
Biology: Its interaction with opioid receptors makes it a valuable tool for studying the pharmacology of opioid compounds.
Medicine: It has potential as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.
Mechanism of Action
The mechanism of action of 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its interaction with opioid receptors, particularly the kappa-opioid receptor. This interaction leads to the activation of specific signaling pathways that result in analgesic effects. The nitro and phenyl groups play a crucial role in modulating the binding affinity and efficacy of the compound at these receptors .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opiate with high affinity for mu-opioid receptors.
Thebaine: A natural opiate alkaloid and the starting material for the synthesis of 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine.
Butorphanol: A synthetic opioid with kappa-opioid receptor agonistic activity.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike morphine, it has a much weaker affinity for opioid receptors, making it potentially useful for developing new analgesics with reduced side effects. Its interaction with the kappa-opioid receptor also distinguishes it from other opioids, which primarily target the mu-opioid receptor .
Properties
Molecular Formula |
C27H28N2O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(4-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-28-13-12-26-22-17-6-9-20(32-2)23(22)34-24(26)27(33-3)11-10-25(26,21(28)14-17)15-19(27)16-4-7-18(8-5-16)29(30)31/h4-11,19,21,24H,12-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1 |
InChI Key |
AWNRNVHRUCSKRX-FGYBOQAASA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC=C(C=C7)[N+](=O)[O-])OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC=C(C=C7)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.